

"Methyl 4-oxoadamantane-1-carboxylate" structure and properties

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Compound of Interest

Compound Name: Methyl 4-oxoadamantane-1-carboxylate

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An In-Depth Technical Guide to **Methyl 4-oxoadamantane-1-carboxylate**

Abstract

Methyl 4-oxoadamantane-1-carboxylate is a bifunctional derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique three-dimensional structure, combining the lipophilic adamantane core with reactive ketone and methyl ester functionalities, makes it a highly valuable building block in medicinal chemistry and material science. The adamantane scaffold is renowned for its ability to improve the pharmacokinetic profiles of drug candidates by enhancing metabolic stability and modulating lipophilicity.[1][2][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **Methyl 4-oxoadamantane-1-carboxylate**, intended for researchers, chemists, and professionals in drug development. We will explore detailed synthetic protocols, spectroscopic characterization, and the molecule's utility as a versatile intermediate for creating novel therapeutics and advanced materials.

The Adamantane Scaffold: A Foundation of Molecular Rigidity and Lipophilicity

First isolated from petroleum in 1933, adamantane (C₁₀H₁₆) is the simplest diamondoid, possessing a cage-like structure that is both rigid and virtually strain-free.[4] This unique

architecture is the source of its remarkable physicochemical properties, which have been harnessed in a wide range of scientific fields.

Unique Physicochemical Properties

The defining features of the adamantane moiety are its high degree of symmetry, conformational rigidity, and significant lipophilicity.[1] Unlike flexible alkyl chains, the adamantane cage does not readily undergo conformational changes, providing a fixed and predictable three-dimensional structure. This rigidity can be instrumental in drug design for optimizing ligand-receptor binding interactions. Furthermore, its bulky, hydrophobic nature significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile, often leading to increased bioavailability and a longer half-life.[3][5]

Significance in Drug Discovery and Material Science

In medicinal chemistry, the adamantane "lipophilic bullet" has been incorporated into numerous successful drugs.[2] Derivatives such as Amantadine and Memantine have found applications as antiviral and neuroprotective agents, respectively, demonstrating the therapeutic potential of this scaffold.[2][4] The introduction of an adamantyl group can confer metabolic stability, protecting the parent molecule from enzymatic degradation.[1]

In material science, the rigidity and thermal stability of the adamantane core are exploited to create high-performance polymers, coatings, and advanced composites with enhanced glass transition temperatures and mechanical strength.[6]

Methyl 4-oxoadamantane-1-carboxylate: A Core Building Block

Methyl 4-oxoadamantane-1-carboxylate emerges as a particularly useful synthetic intermediate by functionalizing the adamantane core at two distinct positions. The ester at a bridgehead (C1) position and a ketone at a secondary carbon (C4) provide orthogonal reactive sites for further chemical elaboration.

Chemical Structure and Nomenclature

The molecule consists of a tricyclo[3.3.1.1³⁷]decane (adamantane) core. A methoxycarbonyl group (-COOCH₃) is attached to the tertiary C1 position, and a carbonyl group (=O) is located at the C4 position.

IUPAC Name: **Methyl 4-oxoadamantane-1-carboxylate** CAS Number: 56674-88-5[7]

Molecular Formula: C₁₂H₁₆O₃

Caption: Chemical structure of **Methyl 4-oxoadamantane-1-carboxylate**.

Physicochemical Properties

The properties of this molecule are derived from its constituent parts: the rigid, bulky adamantane cage and the polar functional groups. A summary of its key computed and experimental properties is provided below.

Property	Value	Source
Molecular Weight	208.25 g/mol	(Calculated)
Molecular Formula	C ₁₂ H ₁₆ O ₃	(Derived)
Parent Acid CAS	56674-87-4	[8]
Parent Acid MW	194.23 g/mol	[8]
Appearance	White to off-white solid	[9] (Analogue)
Melting Point	35-39 °C (for Methyl 1-adamantanecarboxylate)	[9]
Boiling Point	246.1 °C (for Methyl 1-adamantanecarboxylate)	[9]
Solubility	Soluble in non-polar organic solvents	[10]

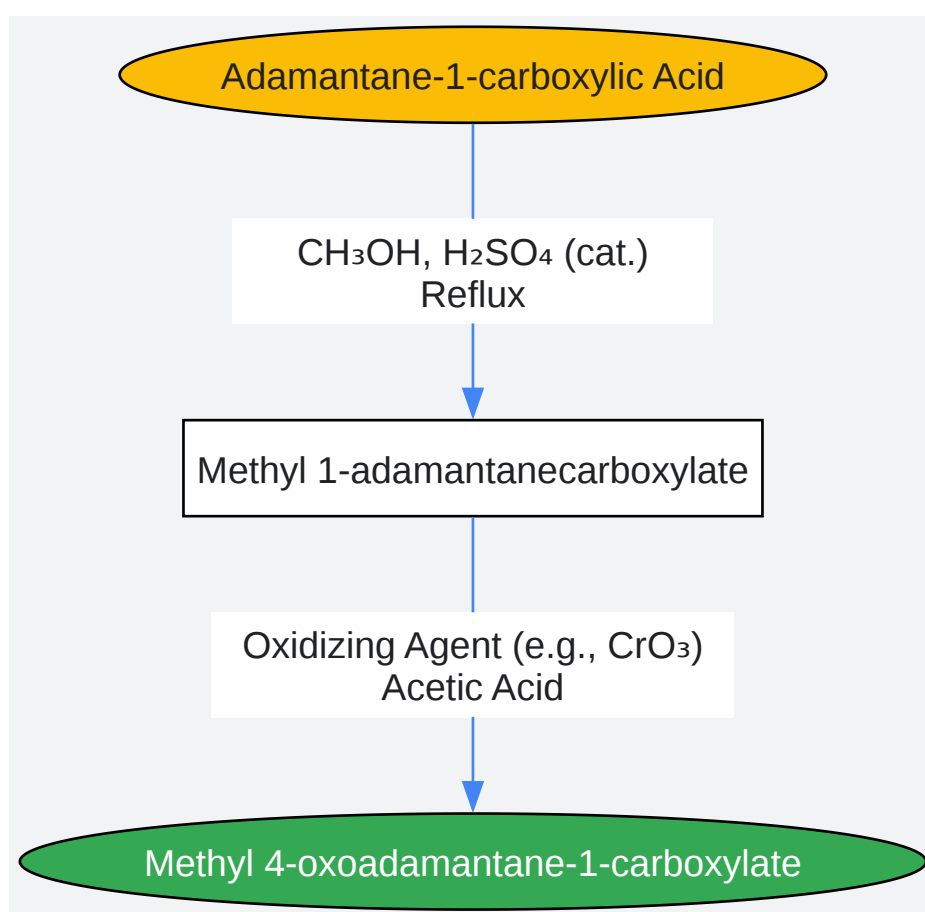
Synthesis and Characterization

The synthesis of **Methyl 4-oxoadamantane-1-carboxylate** typically proceeds from a more readily available precursor, Adamantane-1-carboxylic acid. The process involves two key

transformations: esterification of the carboxylic acid and selective oxidation of a methylene bridge.

Synthetic Pathway

A logical and efficient synthetic route involves an initial esterification followed by oxidation. This sequence is often preferred because the ester group is generally stable under the conditions required for C-H oxidation of the adamantane core, thus avoiding the need for protecting group strategies.



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Caption: General synthetic workflow for **Methyl 4-oxoadamantane-1-carboxylate**.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for adamantane functionalization.^{[11][12]}

Part A: Fischer Esterification of Adamantane-1-carboxylic acid

- **Reaction Setup:** To a round-bottom flask, add Adamantane-1-carboxylic acid (1.0 eq). Add methanol (10-20 volumes) to serve as both reagent and solvent.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the stirring suspension.
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Methyl 1-adamantanecarboxylate can be purified by distillation or used directly in the next step.[\[11\]](#)

Part B: Oxidation to **Methyl 4-oxoadamantane-1-carboxylate**

- **Reaction Setup:** Dissolve the crude Methyl 1-adamantanecarboxylate (1.0 eq) from Part A in glacial acetic acid in a round-bottom flask equipped with a condenser.
- **Oxidation:** Slowly add a suitable oxidizing agent, such as chromium trioxide (CrO_3) or potassium permanganate (KMnO_4), portion-wise while monitoring the internal temperature. **Causality Note:** The choice of a strong oxidant is necessary to break the stable C-H bonds of the adamantane cage. Acetic acid is a common solvent as it is resistant to oxidation and can solubilize the reactants.
- **Reaction:** Heat the mixture gently (e.g., 50-70 °C) for several hours until TLC indicates consumption of the starting material.
- **Quenching:** Cool the reaction mixture and quench the excess oxidant carefully by adding isopropanol.

- Extraction: Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine.
- Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, **Methyl 4-oxoadamantane-1-carboxylate**, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of organic molecules relies on a combination of spectroscopic techniques.^[13] The expected data for the title compound are summarized below.

Technique	Expected Observations
¹ H NMR	Signals for the methyl ester protons (-OCH ₃) around δ 3.7 ppm (singlet). A complex series of multiplets between δ 1.8-2.8 ppm corresponding to the 14 protons of the adamantane cage. Protons adjacent to the ketone would be shifted further downfield.
¹³ C NMR	A signal for the ketone carbonyl (C=O) near δ 210 ppm. A signal for the ester carbonyl (C=O) near δ 175 ppm. A signal for the ester methoxy carbon (-OCH ₃) near δ 52 ppm. Multiple signals for the adamantane cage carbons.
IR (Infrared)	A sharp, strong absorption band for the ester C=O stretch around 1735 cm ⁻¹ . A sharp, strong absorption band for the ketone C=O stretch around 1715 cm ⁻¹ . C-O stretching band around 1200-1100 cm ⁻¹ . C-H stretching bands just below 3000 cm ⁻¹ . ^[14]
MS (Mass Spec)	The molecular ion peak (M ⁺) at m/z = 208. A prominent fragment corresponding to the loss of the methoxy group ([M-31] ⁺) at m/z = 177. Other fragments resulting from the breakdown of the adamantane cage.

Applications and Utility

The bifunctional nature of **Methyl 4-oxoadamantane-1-carboxylate** makes it a versatile starting material for constructing a diverse library of complex molecules.

Role in Pharmaceutical Synthesis

This compound serves as a key intermediate for synthesizing novel drug candidates. The adamantane core provides a robust, lipophilic anchor, while the ketone and ester groups act as handles for further modification.[\[3\]](#)

- **Ketone Modification:** The ketone can be converted into a variety of other functional groups, such as alcohols (via reduction), amines (via reductive amination), or oximes. These transformations allow for the introduction of hydrogen bond donors/acceptors or basic centers, which are critical for modulating pharmacological activity.
- **Ester Modification:** The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with alcohols to form different esters. This allows for the attachment of various side chains or pharmacophores.[\[15\]](#)

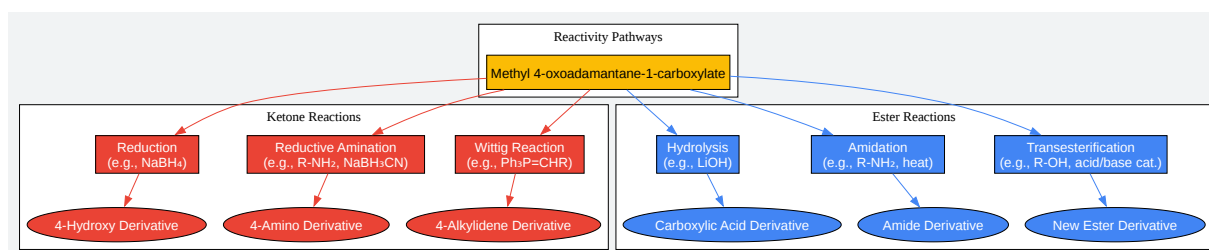
Potential in Material Science

The rigid structure of the adamantane unit is known to enhance the thermal and mechanical properties of polymers.[\[6\]](#)

- **Polymer Synthesis:** The ester functionality can be used in polycondensation reactions to create novel polyesters. The ketone group can also be used as a site for cross-linking, potentially leading to the formation of durable thermosetting resins with high thermal stability.

Chemical Reactivity and Derivatization

The true value of **Methyl 4-oxoadamantane-1-carboxylate** as a building block lies in its predictable and selective reactivity at its two functional groups.



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Caption: Key derivatization pathways for **Methyl 4-oxoadamantane-1-carboxylate**.

Conclusion

Methyl 4-oxoadamantane-1-carboxylate is more than just a chemical compound; it is a strategic tool for molecular design. By providing a rigid, lipophilic core pre-functionalized with two versatile reactive sites, it offers chemists an efficient starting point for the synthesis of novel molecules with tailored properties. Its application spans from the rational design of new pharmaceuticals with enhanced pharmacokinetic characteristics to the development of high-performance materials. As the demand for molecular complexity and property optimization continues to grow, the utility of such well-defined, multifunctional scaffolds will undoubtedly increase, solidifying the role of adamantane derivatives in the future of chemical innovation.

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